molecular formula C13H7Cl3FNO B5870261 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide

4-fluoro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B5870261
M. Wt: 318.6 g/mol
InChI Key: GKERQDNXMYCZNQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2,4,5-trichlorophenyl)benzamide is a halogenated aromatic amide characterized by a benzamide core substituted with a fluorine atom at the para position and an N-linked 2,4,5-trichlorophenyl group. This compound belongs to a class of bioactive molecules where halogen substituents enhance stability, lipophilicity, and intermolecular interactions (e.g., halogen bonding) .

Properties

IUPAC Name

4-fluoro-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3FNO/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-1-3-8(17)4-2-7/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKERQDNXMYCZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2,4,5-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and chlorine atoms contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Benzamides

Compound Name Substituents on Benzamide Core Substituents on N-Phenyl Group Key Properties/Applications References
4-Fluoro-N-(2,4,5-trichlorophenyl)benzamide 4-Fluoro 2,4,5-Trichloro Potential pesticidal activity (inferred)
4-Fluoro-N-(4-fluorophenyl)benzamide 4-Fluoro 4-Fluoro Layered crystal packing via F···F interactions
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2-Fluoro 2,4-Difluoro Structural studies, halogen bonding
4-Chloro-N-(2,6-dichlorophenyl)benzamide 4-Chloro 2,6-Dichloro Crystallographic analysis
4-Fluoro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide 4-Fluoro + thiadiazole ring 4-Fluorophenyl-thiadiazole Bioactive scaffold (anticancer/antimicrobial)

Key Observations:

In 4-fluoro-N-(4-fluorophenyl)benzamide, para-fluorine substituents enable planar fluorine layers in the crystal lattice, enhancing thermal stability .

Biological Activity :

  • Compounds with trifluoromethoxy or thiadiazole moieties (e.g., ) exhibit pesticidal or antimicrobial activity, suggesting that the trichlorophenyl group in the target compound may confer similar bioactivity .
  • Thiadiazole-containing benzamides (e.g., ) show enhanced pharmacokinetic properties due to improved solubility and metabolic stability compared to purely halogenated analogues .

Synthetic Routes :

  • The synthesis of 4-fluoro-N-(aryl)benzamides typically involves coupling 4-fluorobenzoic acid derivatives with substituted anilines via amidation (e.g., using BSA as a silylating agent, as in ) .
  • In contrast, triazole- or thiadiazole-functionalized benzamides require multi-step sequences involving cyclization or heterocycle formation () .

Crystallographic and Spectral Data

  • 4-Fluoro-N-(2,4,5-trichlorophenyl)benzamide: No direct crystallographic data is provided, but analogues like 4-chloro-N-(2,6-dichlorophenyl)benzamide crystallize in monoclinic systems (e.g., P21/c space group) with halogen···halogen interactions .
  • IR/NMR Trends :
    • The C=O stretch in benzamides appears at ~1660–1680 cm⁻¹ (IR), while NH stretches occur at ~3150–3400 cm⁻¹, consistent across analogues () .
    • ¹H-NMR of trichlorophenyl derivatives typically shows deshielded aromatic protons due to electron-withdrawing Cl substituents .

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